4-Bromo-N-(cyclopropylmethyl)-3-methyl-2-nitroaniline
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Overview
Description
4-Bromo-N-(cyclopropylmethyl)-3-methyl-2-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom, a cyclopropylmethyl group, a methyl group, and a nitro group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-(cyclopropylmethyl)-3-methyl-2-nitroaniline typically involves multiple steps:
Nitration: The starting material, 3-methyl-4-bromoaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.
Alkylation: The nitro compound is then subjected to alkylation with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, potassium carbonate.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products:
Reduction: 4-Amino-N-(cyclopropylmethyl)-3-methyl-2-nitroaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 4-Bromo-N-(cyclopropylmethyl)-3-carboxy-2-nitroaniline.
Scientific Research Applications
4-Bromo-N-(cyclopropylmethyl)-3-methyl-2-nitroaniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(cyclopropylmethyl)-3-methyl-2-nitroaniline depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The presence of the nitro group and the bromine atom can influence its binding affinity and specificity.
Comparison with Similar Compounds
- 4-Bromo-N-cyclopropyl-3-methoxybenzamide
- 4-Bromo-N-cyclopropyl-3-methylbenzamide
Comparison:
- 4-Bromo-N-(cyclopropylmethyl)-3-methyl-2-nitroaniline is unique due to the presence of both a nitro group and a cyclopropylmethyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds that lack these functional groups.
Properties
IUPAC Name |
4-bromo-N-(cyclopropylmethyl)-3-methyl-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-7-9(12)4-5-10(11(7)14(15)16)13-6-8-2-3-8/h4-5,8,13H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEFPPXFDNZBAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])NCC2CC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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